molecular formula C22H21NO2 B6450798 1-(cyclobutylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 2640959-27-7

1-(cyclobutylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No. B6450798
CAS RN: 2640959-27-7
M. Wt: 331.4 g/mol
InChI Key: LYDDZZZRQQGFHY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic quinolinone backbone, with the additional groups attached. The presence of the carbonyl group in the quinolinone structure and the benzoyl group could be confirmed using techniques like IR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic quinolinone structure and the additional groups. The carbonyl group in the quinolinone and the benzoyl group could potentially undergo reactions typical of carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic quinolinone structure could contribute to its stability, while the carbonyl groups could influence its polarity .

Future Directions

The study of quinolinone derivatives is an active area of research due to their potential biological activities. Future research could explore the synthesis, characterization, and biological activity of this specific compound .

properties

IUPAC Name

1-(cyclobutylmethyl)-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-15-9-11-17(12-10-15)21(24)19-14-23(13-16-5-4-6-16)20-8-3-2-7-18(20)22(19)25/h2-3,7-12,14,16H,4-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDDZZZRQQGFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclobutylmethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

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